molecular formula C8H5Cl2FO B1445506 2',3'-Dichloro-5'-fluoroacetophenone CAS No. 1803718-44-6

2',3'-Dichloro-5'-fluoroacetophenone

Cat. No. B1445506
M. Wt: 207.03 g/mol
InChI Key: BGCQDRVXLBDXTP-UHFFFAOYSA-N
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Description

2’,3’-Dichloro-5’-fluoroacetophenone is an aryl fluorinated building block . It is a halogenated derivative of Acetophenone, a reagent used in the production of fragrances and resin polymers .


Molecular Structure Analysis

The molecular formula of 2’,3’-Dichloro-5’-fluoroacetophenone is Cl2C6H2(F)COCH3 . It has a molecular weight of 207.03 .


Chemical Reactions Analysis

While the specific chemical reactions involving 2’,3’-Dichloro-5’-fluoroacetophenone are not detailed in the retrieved documents, it is noted that it can be used as a building block in the synthesis of other compounds .


Physical And Chemical Properties Analysis

2’,3’-Dichloro-5’-fluoroacetophenone is a solid with a refractive index of 1.546 (lit.) . It has a boiling point of 167 °C (lit.) and a density of 1.425 g/mL at 25 °C (lit.) . The compound is colorless to light yellow in color .

Safety And Hazards

2’,3’-Dichloro-5’-fluoroacetophenone is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(2,3-dichloro-5-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO/c1-4(12)6-2-5(11)3-7(9)8(6)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCQDRVXLBDXTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3'-Dichloro-5'-fluoroacetophenone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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